molecular formula C11H10N4OS B294238 6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B294238
M. Wt: 246.29 g/mol
InChI Key: OHKULYQAWFZRIU-UHFFFAOYSA-N
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Description

6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the cyclization of 4-amino-5-(2-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol with appropriate reagents. One common method includes the reaction of the triazole-thiol with substituted phenacyl bromides in the presence of potassium hydroxide . The reaction conditions often involve refluxing in ethanol for several hours to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolothiadiazoles, sulfoxides, sulfones, and thiols .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific ethoxyphenyl substitution, which imparts distinct pharmacological properties. This substitution enhances its ability to interact with biological targets, making it a promising candidate for drug development .

Properties

Molecular Formula

C11H10N4OS

Molecular Weight

246.29 g/mol

IUPAC Name

6-(2-ethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C11H10N4OS/c1-2-16-9-6-4-3-5-8(9)10-14-15-7-12-13-11(15)17-10/h3-7H,2H2,1H3

InChI Key

OHKULYQAWFZRIU-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C=NN=C3S2

Canonical SMILES

CCOC1=CC=CC=C1C2=NN3C=NN=C3S2

Origin of Product

United States

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